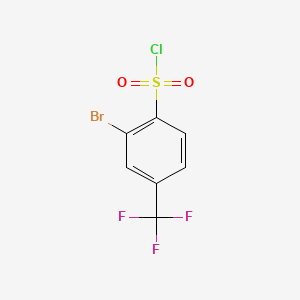

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride

Description

The exact mass of the compound 2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O2S/c8-5-3-4(7(10,11)12)1-2-6(5)15(9,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEGTYZLWBOTQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381031 | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54403-98-4 | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54403-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is a key organosulfur compound that serves as a versatile intermediate in the synthesis of a wide range of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its trifluoromethyl group enhances lipophilicity and metabolic stability in target molecules, while the bromo and sulfonyl chloride functionalities provide reactive handles for diverse chemical transformations. This guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and safe handling of this important building block.

Physicochemical Properties

This compound is a solid at room temperature with a characteristic odor. It is crucial to handle this compound under anhydrous conditions as it is sensitive to moisture.[2]

| Property | Value | Reference |

| CAS Number | 54403-98-4 | |

| Molecular Formula | C₇H₃BrClF₃O₂S | |

| Molecular Weight | 323.51 g/mol | |

| Boiling Point | 235-236 °C | |

| Density | 1.865 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5270 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Sandmeyer-type reaction, which involves the diazotization of the corresponding aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.[3][4]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is adapted from established procedures for the synthesis of arylsulfonyl chlorides from anilines.[5][6]

Materials:

-

2-Bromo-4-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Ether or Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a beaker, dissolve 2-Bromo-4-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.[7]

-

Stir the mixture for an additional 30 minutes at this temperature.

-

-

Preparation of the Sulfonylating Reagent:

-

In a separate, large beaker, saturate glacial acetic acid with sulfur dioxide gas.

-

Add copper(I) chloride as a catalyst and continue to bubble sulfur dioxide until the solution becomes blue-green.[5]

-

Cool this mixture in an ice bath.

-

-

Sandmeyer Reaction:

-

Slowly add the cold diazonium salt solution in portions to the vigorously stirred sulfur dioxide/acetic acid mixture.[5] Expect foaming, which can be controlled with the addition of a few drops of ether.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture onto crushed ice.[5]

-

Extract the aqueous mixture with an organic solvent such as ether or dichloromethane.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution until the washings are neutral, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be further purified by vacuum distillation.

-

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

The sulfonyl chloride moiety of this compound is a highly reactive electrophilic center, readily undergoing nucleophilic substitution with a variety of nucleophiles.

Reaction with Amines to form Sulfonamides

A primary application of this reagent is in the synthesis of sulfonamides, which are an important class of compounds in medicinal chemistry. The reaction with primary or secondary amines proceeds readily, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

This is a general procedure for the synthesis of a sulfonamide from this compound and a primary or secondary amine.[7]

Materials:

-

This compound

-

A primary or secondary amine (e.g., aniline, benzylamine)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the amine and the base in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition of Sulfonyl Chloride:

-

Dissolve this compound in the same anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Wash the reaction mixture with 1M HCl to remove excess amine and base.

-

Subsequently, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude sulfonamide can be purified by recrystallization or column chromatography.

-

Caption: General workflow for the synthesis of sulfonamides.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: Flammable liquid and vapor. Causes severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use a suitable respirator.

-

Handling: Keep away from heat, sparks, and open flames. Keep the container tightly closed. Handle in a well-ventilated area.

-

Storage: Store in a flammable liquid storage area.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex organic molecules. Its utility in introducing the bromo and trifluoromethyl-substituted phenylsulfonyl moiety makes it a compound of interest for researchers in medicinal chemistry and materials science. Proper understanding of its properties, synthesis, and handling is crucial for its effective and safe use in the laboratory.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 54403-98-4 | Benchchem [benchchem.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride (CAS 54403-98-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride, identified by CAS number 54403-98-4, is a highly functionalized aromatic sulfonyl chloride that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive sulfonyl chloride group, a bromine atom, and an electron-withdrawing trifluoromethyl group, imparts a distinct reactivity profile that is highly sought after in the design and synthesis of novel therapeutic agents and agrochemicals. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory and industrial settings.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective and safe utilization.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 54403-98-4 | [1] |

| Molecular Formula | C7H3BrClF3O2S | [1] |

| Molecular Weight | 323.51 g/mol | [1] |

| Appearance | Low-melting solid | [2] |

| Boiling Point | 235-236 °C | [1][3] |

| Melting Point | 36-39 °C | [2] |

| Density | 1.865 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.5270 | [1][3] |

| Flash Point | 35 °C (95 °F) - closed cup | [1] |

Structural Representation

The structural arrangement of this compound is key to its reactivity. The trifluoromethyl group exerts a strong electron-withdrawing effect, which significantly activates the sulfonyl chloride moiety towards nucleophilic attack.[4] The bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions.

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound typically involves the chlorosulfonation of the corresponding substituted benzene.

Synthetic Pathway Overview

A common synthetic route starts from 1-bromo-3-(trifluoromethyl)benzene. The key transformation is the introduction of the chlorosulfonyl group onto the aromatic ring.

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves corrosive and hazardous reagents.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place 1-bromo-3-(trifluoromethyl)benzene.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent or by vacuum distillation.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group.

Nucleophilic Substitution at the Sulfur Center

The sulfonyl chloride is highly susceptible to attack by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioesters, respectively.[5] This reactivity is the cornerstone of its utility in constructing a diverse array of molecules.[4]

Caption: Key reactions involving nucleophilic substitution.

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the sulfur atom, making these reactions proceed efficiently, often under mild conditions.[4]

Synthesis of Sulfonamides

The formation of sulfonamides is a particularly important application, as the sulfonamide functional group is a well-established pharmacophore in numerous clinically used drugs.[6][7] The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.[4]

General Protocol for Sulfonamide Synthesis:

-

Dissolution: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Addition: Cool the solution to 0 °C and add a solution of this compound (1.1 equivalents) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable reagent in the synthesis of biologically active molecules.[7][8]

As a Scaffold for Bioactive Compounds

The benzenesulfonamide core derived from this reagent is a privileged scaffold in medicinal chemistry.[7] The bromine atom can be utilized for further structural diversification through reactions like Suzuki, Heck, or Sonogashira cross-coupling, allowing for the rapid generation of compound libraries for high-throughput screening.

"Click Chemistry" Applications

While not a direct participant in the canonical copper-catalyzed azide-alkyne cycloaddition (CuAAC), the sulfonyl chloride can be used to introduce a sulfonyl azide group, a key functional group for "click chemistry".[9][10] This powerful and versatile reaction allows for the efficient and specific conjugation of molecules.[11][12]

Workflow for Introducing a "Clickable" Handle:

Caption: Pathway to synthesize triazole-linked compounds.

Safety, Handling, and Storage

Proper handling and storage are crucial when working with this compound due to its hazardous nature.

Hazard Identification

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] It is also moisture-sensitive and reacts with water to release hydrochloric acid.

-

GHS Pictograms: Flame, Corrosion[1]

-

Signal Word: Danger[1]

-

Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage)[1]

Recommended Handling Procedures

-

Always work in a well-ventilated chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][13]

-

Avoid contact with skin, eyes, and clothing.[13]

-

Keep away from heat, sparks, and open flames.[2]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[13]

First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[13]

-

Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[13]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep away from incompatible materials such as acids, bases, amines, and reducing agents.[13]

Conclusion

This compound is a versatile and powerful reagent for organic synthesis, particularly in the realm of drug discovery and development. Its well-defined reactivity, coupled with the potential for further functionalization, provides chemists with a valuable tool for the construction of complex and biologically relevant molecules. A comprehensive understanding of its properties, synthesis, and handling is essential for its safe and effective application in the laboratory.

References

- 1. This compound 97 54403-98-4 [sigmaaldrich.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. 54403-98-4 | CAS DataBase [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride [benchchem.com]

- 6. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound [myskinrecipes.com]

- 9. Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. interchim.fr [interchim.fr]

- 11. Click Chemistry [organic-chemistry.org]

- 12. Topics (Click Chemistry) | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the NMR Spectra of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride

Introduction

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is a key organohalogen compound utilized extensively as a reactive intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its trifluoromethyl and sulfonyl chloride moieties impart unique electronic properties and reactive handles, making it a versatile building block for complex molecular architectures. Given its role in drug development and chemical research, unambiguous structural confirmation and purity assessment are paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.[2][3] This in-depth guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. We will delve into the theoretical principles governing the spectral features, predict and interpret the chemical shifts and coupling constants, and provide a field-proven experimental protocol for acquiring high-fidelity NMR data. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's spectroscopic signature.

Molecular Structure and Spectroscopic Analysis

The structural integrity of this compound is confirmed by a multi-nuclear NMR approach. The molecule possesses three types of NMR-active nuclei—¹H, ¹³C, and ¹⁹F—each providing a unique and complementary piece of the structural puzzle.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number and electronic environment of protons in the molecule.[4] The aromatic region of this compound is characterized by three distinct proton signals, corresponding to H³, H⁵, and H⁶.

Causality of Chemical Shifts and Splitting Patterns:

The chemical shifts (δ) of the aromatic protons are heavily influenced by the electronic effects of the substituents. The sulfonyl chloride (-SO₂Cl) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing groups, which deshield adjacent protons, shifting their resonance signals downfield (to a higher ppm value). The bromine atom (-Br) is also electron-withdrawing but to a lesser extent.

The spin-spin coupling (J-coupling) between non-equivalent protons results in the splitting of signals into multiplets.[5] The magnitude of the coupling constant (J) depends on the number of bonds separating the coupled nuclei. For this trisubstituted benzene ring, we expect to observe:

-

Ortho-coupling (³JHH): Between protons on adjacent carbons (e.g., H⁵-H⁶), typically 7-9 Hz.

-

Meta-coupling (⁴JHH): Between protons separated by three bonds (e.g., H³-H⁵), typically 2-3 Hz.

-

Para-coupling (⁵JHH): Between protons on opposite carbons, which is typically very small (<1 Hz) and often not resolved.

Predicted ¹H NMR Spectrum:

-

H⁶: This proton is ortho to the strongly electron-withdrawing -SO₂Cl group, leading to significant deshielding. It is expected to be the most downfield signal. It will be split by H⁵ (ortho-coupling) into a doublet.

-

H³: This proton is ortho to the bromine atom and meta to the -SO₂Cl group. It will be moderately deshielded. It will be split by H⁵ (meta-coupling) into a narrow doublet.

-

H⁵: This proton is ortho to the -CF₃ group, meta to the bromine, and para to the -SO₂Cl group. It will be split by H⁶ (ortho-coupling) and H³ (meta-coupling), resulting in a doublet of doublets (dd).

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.[4] For this compound, seven unique carbon signals are expected: six for the aromatic ring and one for the trifluoromethyl group.

Causality of Chemical Shifts and C-F Coupling:

-

Substituent Effects: Carbons directly bonded to electronegative atoms (S, Br) or electron-withdrawing groups (-CF₃) are shifted significantly. The carbon bearing the -SO₂Cl group (C¹) and the carbon bearing the -CF₃ group (C⁴) are expected at lower field.

-

Carbon-Fluorine Coupling (JCF): The ¹⁹F nucleus (spin I=1/2) couples with the ¹³C nucleus, leading to signal splitting.

-

The CF₃ carbon itself will appear as a strong quartet due to one-bond coupling (¹JCF), typically in the range of 270-280 Hz.

-

The aromatic carbon directly attached to the CF₃ group (C⁴) will also appear as a quartet, but with a smaller two-bond coupling constant (²JCF) around 30-35 Hz.[6]

-

Other aromatic carbons will exhibit smaller long-range couplings (³JCF, ⁴JCF), which may appear as complex multiplets or slight peak broadening.

-

Part 3: ¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it exceptionally useful for analyzing fluorinated compounds.[7]

Predicted ¹⁹F NMR Spectrum:

The three fluorine atoms of the trifluoromethyl group are chemically and magnetically equivalent. Therefore, they will produce a single, sharp signal in the ¹⁹F NMR spectrum.

-

Chemical Shift: The chemical shift for an aromatic -CF₃ group typically falls in the range of -60 to -65 ppm (relative to CFCl₃ as an external standard).[6][8][9]

-

Multiplicity: Since there are no other fluorine atoms in the molecule, the signal is expected to be a singlet. Long-range coupling to aromatic protons (⁴JHF and ⁵JHF) is possible but often too small to be resolved in a standard ¹⁹F spectrum.

Summary of Predicted NMR Data

The following table summarizes the anticipated NMR spectral data for this compound, based on established principles and data from analogous structures.

| Nucleus | Position | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | H³ | ~7.90 - 8.10 | d | ⁴J(H³-H⁵) ≈ 2.0 |

| ¹H | H⁵ | ~8.15 - 8.35 | dd | ³J(H⁵-H⁶) ≈ 8.5, ⁴J(H⁵-H³) ≈ 2.0 |

| ¹H | H⁶ | ~8.30 - 8.50 | d | ³J(H⁵-H⁶) ≈ 8.5 |

| ¹³C | C¹-C⁶ | ~120 - 145 | various m | J(C-F) couplings expected |

| ¹³C | CF₃ | ~122 | q | ¹J(C-F) ≈ 274 |

| ¹⁹F | CF₃ | ~ -63 | s | N/A |

Experimental Protocol for High-Resolution NMR Acquisition

This protocol outlines a self-validating system for acquiring high-quality, reproducible NMR data for structural verification and purity analysis.

1. Sample Preparation:

-

Analyte: Accurately weigh ~15-20 mg of this compound.

-

Solvent: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to an NMR tube. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single deuterium lock signal.

-

Mixing: Cap the NMR tube and gently invert several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Tuning and Matching: Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F) to ensure maximum signal-to-noise.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent to maintain field stability.

-

Shimming: Perform automated or manual shimming on the lock signal to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

3. Data Acquisition Parameters:

| Parameter | ¹H Acquisition | ¹³C Acquisition | ¹⁹F Acquisition |

| Pulse Program | Standard 1-pulse (zg30) | Proton-decoupled (zgpg30) | Standard 1-pulse (zg) |

| Spectral Width | ~16 ppm (centered at ~5 ppm) | ~240 ppm (centered at ~120 ppm) | ~200 ppm (centered at -100 ppm) |

| Acquisition Time | 2-3 seconds | 1-2 seconds | 1-2 seconds |

| Relaxation Delay (d1) | 2-5 seconds | 2 seconds | 5 seconds |

| Number of Scans | 8-16 | 512-1024 | 16-32 |

| Temperature | 298 K | 298 K | 298 K |

4. Data Processing:

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H; ~1.0 Hz for ¹³C) and perform Fourier transformation.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

-

Referencing:

-

For ¹H and ¹³C, reference the spectrum by setting the TMS signal to 0.00 ppm.

-

For ¹⁹F, an external reference like CFCl₃ (0.00 ppm) is standard, or a secondary internal standard can be used.

-

-

Integration: For the ¹H spectrum, integrate the signals to determine the relative ratio of protons, which should correspond to 1:1:1 for the aromatic protons.

Conclusion

The structural characterization of this compound is definitively achieved through a coordinated multi-nuclear NMR analysis. The ¹H NMR spectrum confirms the substitution pattern on the aromatic ring, the ¹³C spectrum verifies the complete carbon skeleton, and the ¹⁹F NMR spectrum provides an unambiguous signature for the trifluoromethyl group. The predictable chemical shifts and coupling patterns, governed by fundamental electronic principles, make NMR an indispensable tool for verifying the identity, purity, and structural integrity of this important chemical intermediate in both academic research and industrial quality control settings.

References

- 1. This compound [myskinrecipes.com]

- 2. emerypharma.com [emerypharma.com]

- 3. microbenotes.com [microbenotes.com]

- 4. azooptics.com [azooptics.com]

- 5. ekwan.github.io [ekwan.github.io]

- 6. rsc.org [rsc.org]

- 7. azom.com [azom.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. colorado.edu [colorado.edu]

1H NMR of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride

An In-Depth Technical Guide to the ¹H NMR of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. We will delve into a detailed prediction of the spectrum, grounded in the fundamental principles of chemical shift theory and spin-spin coupling in substituted aromatic systems. This whitepaper will further provide a robust, field-tested protocol for sample preparation and data acquisition, ensuring high-quality, reproducible results. Visual aids, including a molecular structure diagram and a spin-spin coupling schematic, are provided to enhance understanding.

Introduction: The Importance of Structural Elucidation

This compound (CAS 54403-98-4) is a trifunctional aromatic compound, featuring a sulfonyl chloride, a bromine atom, and a trifluoromethyl group.[1] The precise arrangement of these substituents on the benzene ring is critical to its reactivity and its utility as a building block in organic synthesis. Unambiguous structural confirmation is therefore paramount, and ¹H NMR spectroscopy serves as a primary tool for this purpose.

The proton NMR spectrum provides a unique fingerprint of the molecule, with the chemical shifts of the aromatic protons being exquisitely sensitive to the electronic environment created by the substituents. Furthermore, the spin-spin coupling patterns reveal the connectivity and relative positions of the protons on the aromatic ring. A thorough understanding of these spectral features allows for unequivocal verification of the compound's identity and purity.

Theoretical ¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum of this compound is expected to exhibit three distinct signals, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns of these protons are dictated by the electronic effects of the three substituents.

-

Substituent Effects on Chemical Shifts:

-

-SO₂Cl (Sulfonyl chloride): This is a strongly electron-withdrawing group, primarily through induction. It will deshield adjacent (ortho) protons, shifting their signals downfield.

-

-Br (Bromo): Bromine is an electronegative atom and thus electron-withdrawing through induction. However, it is also capable of donating electron density into the ring via resonance. For halogens, the inductive effect typically dominates, leading to a net deshielding of nearby protons.

-

-CF₃ (Trifluoromethyl): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, primarily through a powerful inductive effect. It will significantly deshield protons in its vicinity.

-

-

Predicted Chemical Shifts and Coupling Constants: Based on the additive effects of these substituents, we can predict the relative chemical shifts of the three aromatic protons, labeled Ha, Hb, and Hc as shown in Figure 1.

-

Hc: This proton is ortho to the strongly electron-withdrawing sulfonyl chloride group and will therefore be the most deshielded, appearing at the lowest field (highest ppm).

-

Ha: This proton is ortho to the bromine atom and meta to the sulfonyl chloride group. It will be significantly deshielded, but likely to a lesser extent than Hc.

-

Hb: This proton is situated between the bromine and trifluoromethyl groups. While influenced by both, its position relative to the sulfonyl chloride group (para) will result in it being the least deshielded of the three, appearing at the highest field (lowest ppm).

The coupling between these protons will follow the typical patterns for aromatic systems:

-

Ortho coupling (³J): Typically in the range of 7-10 Hz.[2]

-

Meta coupling (⁴J): Much smaller, typically 2-3 Hz.[2]

-

Para coupling (⁵J): Generally very small or zero and often not resolved.

Therefore, we can predict the following splitting patterns:

-

Hc: Will appear as a doublet, split by the meta-proton Ha (⁴J ≈ 2-3 Hz).

-

Ha: Will appear as a doublet of doublets, split by the ortho-proton Hb (³J ≈ 8-9 Hz) and the meta-proton Hc (⁴J ≈ 2-3 Hz).

-

Hb: Will appear as a doublet, split by the ortho-proton Ha (³J ≈ 8-9 Hz).

-

Visualizing the Structure and Spin System

To clarify the relationships between the protons, the molecular structure with proton assignments and a schematic of the spin-spin coupling are provided below.

Caption: Molecular structure of this compound with proton assignments.

Caption: ¹H-¹H spin-spin coupling network in this compound.

Predicted ¹H NMR Data Summary

The predicted ¹H NMR data are summarized in the table below.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hc | 8.2 - 8.4 | d | ⁴J ≈ 2.0 | 1H |

| Ha | 8.0 - 8.2 | dd | ³J ≈ 8.5, ⁴J ≈ 2.0 | 1H |

| Hb | 7.8 - 8.0 | d | ³J ≈ 8.5 | 1H |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol is a self-validating system designed to produce high-resolution ¹H NMR spectra. Adherence to these steps will ensure data of sufficient quality for unambiguous structural elucidation.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.[3]

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.[4]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[5]

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

-

Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is the standard reference for ¹H NMR (δ = 0.00 ppm). Most commercially available CDCl₃ contains TMS. If not, a small amount can be added.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

The following parameters are for a standard 400 MHz NMR spectrometer.

-

Instrument Tuning and Locking: Insert the sample into the spectrometer. The instrument's software should be used to lock onto the deuterium signal of the CDCl₃ and to tune the probe for optimal sensitivity.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field. This is crucial for achieving sharp peaks and high resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard 30-degree pulse ('zg30') is appropriate.

-

Number of Scans (NS): 16 scans should be sufficient.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): At least 3 seconds to ensure good digital resolution.

-

Spectral Width (SW): A range from -1 to 10 ppm is adequate.

-

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual CHCl₃ peak to 7.26 ppm or the TMS peak to 0.00 ppm.

-

Integration: Integrate the signals in the aromatic region to confirm the presence of three protons in a 1:1:1 ratio.

-

Peak Picking and Coupling Constant Analysis: Identify the peak maxima and calculate the coupling constants.

Spectral Interpretation and Structural Confirmation

The acquired and processed ¹H NMR spectrum should be compared with the predicted data. The presence of three signals in the aromatic region with the expected chemical shifts, multiplicities, and integration values would provide strong evidence for the structure of this compound. The coupling constants are particularly diagnostic: the observation of one ortho-coupling constant (³J ≈ 8.5 Hz) and one meta-coupling constant (⁴J ≈ 2.0 Hz) would confirm the 1,2,4-trisubstitution pattern.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H NMR spectroscopy of this compound. By understanding the underlying principles of substituent effects on chemical shifts and coupling constants, a detailed prediction of the spectrum can be made. The provided experimental protocol offers a reliable method for obtaining high-quality data. The combination of theoretical prediction and careful experimental work allows for the confident structural elucidation and purity assessment of this important chemical intermediate, ensuring its suitability for applications in research and development.

References

- 1. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 4-Chlorobenzenesulfonyl chloride(98-60-2) 1H NMR spectrum [chemicalbook.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. 4-Bromobenzenesulfonyl chloride(98-58-8) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Bromobenzenesulfonyl chloride | C6H4BrClO2S | CID 520403 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride in Organic Solvents

Introduction: The Critical Role of Solubility in the Application of a Key Synthetic Building Block

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this reagent highly valuable in modern drug design.[3][4] However, the successful application of this sulfonyl chloride in synthetic protocols is fundamentally dependent on its solubility characteristics in various organic solvents. A thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation, directly impacting yield, purity, and process efficiency.

This technical guide provides a comprehensive overview of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination and application. This document is intended for researchers, scientists, and professionals in drug development who utilize this versatile reagent.

Physicochemical Properties and Safety Considerations

A foundational understanding of the physical and chemical properties of this compound is essential before delving into its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₃BrClF₃O₂S | [5] |

| Molecular Weight | 323.51 g/mol | |

| Appearance | Off-white to faint beige fused solid | [5] |

| Boiling Point | 235-236 °C (lit.) | |

| Density | 1.865 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.5270 (lit.) | |

| Flash Point | 35 °C (95 °F) - closed cup |

Safety and Handling:

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[5] It is also moisture-sensitive, reacting with water, which can lead to hydrolysis.[5] Appropriate personal protective equipment (PPE), including faceshields, gloves, and a suitable respirator, must be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[6][7]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, several factors come into play:

-

Polarity: The molecule possesses a highly polar sulfonyl chloride group (-SO₂Cl) and a trifluoromethyl group (-CF₃), which is strongly electron-withdrawing. The benzene ring itself is nonpolar. This combination of polar and nonpolar regions suggests that the compound will have varied solubility in a range of solvents.

-

Dipole-Dipole Interactions: The polar nature of the sulfonyl chloride and trifluoromethyl groups allows for dipole-dipole interactions with polar solvents.

-

London Dispersion Forces: The benzene ring and the bromine atom contribute to London dispersion forces, which will be the primary mode of interaction with nonpolar solvents.

-

Hydrogen Bonding: this compound does not have hydrogen bond donor capabilities. It can, however, act as a hydrogen bond acceptor at the oxygen atoms of the sulfonyl group. This suggests that it may have some solubility in protic solvents.

-

Reactivity: A crucial consideration is the reactivity of the sulfonyl chloride group. In protic solvents, particularly alcohols and water, solvolysis can occur, leading to the formation of sulfonate esters or sulfonic acids, respectively.[8] This is a chemical reaction rather than simple dissolution.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published quantitative solubility data for this compound, the following protocol outlines a reliable method for its experimental determination.

Objective: To determine the solubility of this compound in a selection of representative organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (97% purity or higher)

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, isopropanol)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or shaker

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent (e.g., 5 mL). An excess is ensured when solid material remains undissolved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C) and stir for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe fitted with a syringe filter to remove any suspended solid particles.

-

Dilute the filtered aliquot with a known volume of a suitable solvent (the same solvent used for dissolution is often appropriate) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC-UV or UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of the Experimental Workflow:

References

- 1. 3-Bromo-2-fluoro-5-(trifluoromethyl)benzenesulfonyl Chloride [benchchem.com]

- 2. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 54403-98-4 [amp.chemicalbook.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Intricacies of a Potent Reagent

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride stands as a pivotal reagent in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility in the construction of complex sulfonamides and other vital molecular scaffolds is well-established. However, the very attributes that render it a potent synthetic tool—the electrophilic sulfur center activated by electron-withdrawing groups—also predispose it to instability if not handled and stored with the requisite scientific rigor. This guide, compiled from a senior application scientist's perspective, moves beyond mere procedural instructions. It aims to provide a deep, mechanistic understanding of the factors governing the stability of this compound, offering not just protocols, but the scientific rationale that underpins them. By fostering this deeper comprehension, we empower researchers to not only preserve the integrity of their starting materials but also to ensure the reproducibility and success of their synthetic endeavors.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is the bedrock upon which sound handling and storage practices are built.

| Property | Value | Source |

| CAS Number | 54403-98-4 | [1] |

| Molecular Formula | C₇H₃BrClF₃O₂S | [1] |

| Molecular Weight | 323.51 g/mol | [1] |

| Appearance | Off-white to faint beige fused solid | |

| Boiling Point | 235-236 °C (lit.) | |

| Density | 1.865 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.5270 (lit.) | |

| Flash Point | 95 °F (35 °C) - closed cup |

Spectroscopic Data for Characterization:

-

Infrared (IR) Spectroscopy: This technique is invaluable for the rapid identification of the sulfonyl chloride functional group. Expect strong, characteristic absorption bands for the S=O stretches, typically in the regions of 1385-1365 cm⁻¹ (asymmetric) and 1190-1170 cm⁻¹ (symmetric). The S-Cl stretch will appear in the lower frequency region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons will exhibit complex splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Chemical shifts will be influenced by the electron-withdrawing nature of the substituents.

-

¹⁹F NMR: A single, sharp resonance is expected for the -CF₃ group.

-

¹³C NMR: Will show distinct signals for the seven carbon atoms, with chemical shifts indicative of their electronic environment.

-

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight and identifying fragmentation patterns. Key fragments often arise from the loss of a chlorine radical (M-35/37) and sulfur dioxide (M-64). For purity analysis, coupling with gas chromatography (GC-MS) or high-performance liquid chromatography (HPLC-MS) is recommended.

Section 2: The Chemistry of Instability: Reactivity and Decomposition Pathways

The stability of this compound is intrinsically linked to its reactivity. The electron-withdrawing trifluoromethyl and bromo substituents significantly enhance the electrophilicity of the sulfonyl sulfur atom, making it highly susceptible to nucleophilic attack.

Hydrolysis: The Primary Culprit

The most significant and immediate threat to the stability of this compound is hydrolysis. The presence of even trace amounts of water can initiate a rapid reaction to form the corresponding sulfonic acid and hydrochloric acid.[2]

Reaction: Br(CF₃)C₆H₃SO₂Cl + H₂O → Br(CF₃)C₆H₃SO₃H + HCl

This reaction is problematic for several reasons:

-

Loss of Reagent: The active sulfonyl chloride is consumed, leading to lower yields in subsequent reactions.

-

Introduction of Impurities: The resulting sulfonic acid can complicate reaction work-ups and product purification.

-

Corrosive Byproducts: The generation of hydrochloric acid can corrode equipment and potentially catalyze other undesirable side reactions.

The mechanism of this hydrolysis is generally considered to be a bimolecular nucleophilic substitution (SN2-type) at the sulfur atom.[3]

Caption: Mechanism of Sulfonyl Chloride Hydrolysis.

Reactivity with Other Nucleophiles

The high reactivity of this compound extends to a wide range of other nucleophiles commonly found in a laboratory setting. Understanding these incompatibilities is crucial for safe storage and handling.

-

Alcohols: React to form sulfonate esters.

-

Amines: React to form sulfonamides.[2]

-

Strong Bases: Can promote elimination or other decomposition pathways.

-

Strong Oxidizing Agents: Incompatible.

Thermal Decomposition

While generally stable at recommended storage temperatures, prolonged exposure to elevated temperatures can lead to thermal decomposition. The primary decomposition pathway for many arylsulfonyl chlorides involves the extrusion of sulfur dioxide to yield an aryl chloride.[4]

Reaction: Br(CF₃)C₆H₃SO₂Cl → Br(CF₃)C₆H₃Cl + SO₂

The liberation of sulfur dioxide, a toxic and corrosive gas, underscores the importance of temperature-controlled storage.

Section 3: Recommended Storage and Handling Protocols

Based on the inherent reactivity of this compound, a stringent set of storage and handling protocols is mandatory to maintain its purity and ensure the safety of laboratory personnel.

Core Storage Principles

The mantra for storing this reagent is "Cool, Dry, and Inert."

-

Temperature: Store in a cool, well-ventilated area. Refrigeration (2-8 °C) is recommended for long-term storage. Avoid storing at room temperature for extended periods, and never store near heat sources or in direct sunlight.[5]

-

Moisture Exclusion: This is the most critical factor. The compound is highly moisture-sensitive.[6] Containers must be tightly sealed immediately after use. Storage in a desiccator, particularly after opening, is a highly recommended practice. The use of an inert atmosphere (e.g., nitrogen or argon) for blanketing the container headspace is best practice, especially for larger quantities or for long-term storage.

-

Inert Atmosphere: For optimal long-term stability, store under an inert atmosphere such as argon or nitrogen to displace both moisture and oxygen.

Caption: Key Principles for Storing this compound.

Handling Procedures

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Dispensing: When dispensing the solid, work quickly to minimize exposure to atmospheric moisture. If the compound has solidified in a fused mass, it may be gently warmed to facilitate handling, but care should be taken to avoid overheating.

-

Incompatible Materials: Ensure that this reagent is stored separately from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[5]

Section 4: Experimental Protocol for Stability Assessment

To quantitatively assess the stability of a given batch of this compound, a forced degradation or accelerated stability study can be performed. This protocol outlines a general approach that can be adapted based on available analytical instrumentation.

Objective

To determine the degradation of this compound under accelerated temperature and humidity conditions over a defined period.

Materials and Equipment

-

This compound sample

-

Vials with inert, tightly sealing caps

-

Stability chamber or oven capable of maintaining 40°C ± 2°C / 75% RH ± 5%

-

HPLC system with a UV detector or GC-MS system

-

Appropriate column (e.g., C18 for HPLC)

-

Aprotic solvents (e.g., acetonitrile, dichloromethane)

-

Derivatizing agent for GC-MS analysis (e.g., diethylamine)

-

Analytical balance

Experimental Workflow

Caption: Workflow for Accelerated Stability Testing.

Step-by-Step Methodology

-

Initial Analysis (T=0):

-

Accurately weigh a sample of the this compound.

-

Prepare a stock solution in a suitable aprotic solvent (e.g., acetonitrile for HPLC).

-

Perform the chosen analytical method (see below) to determine the initial purity. This serves as the baseline.

-

-

Sample Preparation for Stress Testing:

-

Aliquot known quantities of the compound into several vials.

-

For one set of vials, seal them tightly under ambient conditions.

-

For a second set, if investigating the efficacy of an inert atmosphere, blanket the vials with argon or nitrogen before sealing.

-

-

Accelerated Stability Study:

-

Place the prepared vials into a stability chamber set to 40°C and 75% relative humidity.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 1 week, 2 weeks, 4 weeks), remove a vial from each set.

-

Allow the vial to return to room temperature before opening.

-

Prepare a sample for analysis in the same manner as the T=0 sample.

-

-

Analytical Methodologies:

-

HPLC-UV:

-

Mobile Phase: A gradient of water and acetonitrile is typically effective.

-

Column: A standard C18 column.

-

Detection: UV detection at a wavelength where the parent compound has strong absorbance.

-

Analysis: The percentage of the parent compound remaining is determined by comparing the peak area at each time point to the T=0 peak area. The appearance of new peaks corresponding to degradation products (like the sulfonic acid) should be monitored.

-

-

GC-MS (with derivatization):

-

Derivatization: Due to the reactivity of the sulfonyl chloride, derivatization is often necessary for GC analysis. React the sample with a nucleophile like diethylamine to form the stable sulfonamide derivative.[6]

-

Analysis: Monitor the disappearance of the sulfonamide derivative of the parent compound and the appearance of any new peaks.

-

-

-

Data Interpretation:

-

Plot the percentage of remaining this compound against time for each storage condition.

-

A significant decrease in the parent compound's concentration indicates instability under the tested conditions.

-

Conclusion: A Foundation of Scientific Diligence

The stability and, consequently, the utility of this compound are directly proportional to the care with which it is stored and handled. A comprehensive understanding of its inherent reactivity, particularly its susceptibility to hydrolysis, is not merely academic but a practical necessity for any researcher employing this powerful reagent. By adhering to the principles of cool, dry, and inert storage, and by implementing meticulous handling procedures, scientists can safeguard the integrity of this compound, ensuring the reliability of their experimental outcomes and contributing to the advancement of chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 3. researchgate.net [researchgate.net]

- 4. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]

- 5. benchchem.com [benchchem.com]

- 6. Impact of Moisture Sensitivity in Accelerated Stability Testing – StabilityStudies.in [stabilitystudies.in]

An In-depth Technical Guide on the Thermal Decomposition of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride

Disclaimer: Direct experimental data on the thermal decomposition of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is not extensively available in peer-reviewed literature. This guide therefore presents a predictive analysis based on established principles of organic chemistry, data from structurally analogous compounds, and recommended analytical methodologies. The information herein is intended to provide a robust theoretical and practical framework for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Synthetic Importance and Latent Hazards

This compound is a key intermediate in organic synthesis, valued for its utility in introducing the 2-bromo-4-(trifluoromethyl)phenylsulfonyl moiety into molecules, a common scaffold in the development of pharmaceuticals and agrochemicals. The presence of a sulfonyl chloride group, a bromine atom, and a trifluoromethyl group on the same aromatic ring results in a molecule with a unique combination of reactivity and stability. However, this structural complexity also introduces potential hazards, particularly concerning its thermal stability. An understanding of its behavior at elevated temperatures is paramount for safe handling, process development, and risk assessment.

This technical guide provides an in-depth analysis of the predicted thermal decomposition pathways of this compound. It synthesizes information from the known thermal behavior of substituted benzenesulfonyl chlorides, brominated aromatic compounds, and trifluoromethylated benzenes to construct a predictive model of its decomposition. Furthermore, this guide outlines detailed experimental and computational protocols to enable researchers to rigorously characterize its thermal properties.

Predicted Thermal Stability and Key Structural Considerations

The thermal stability of this compound is dictated by the interplay of its constituent functional groups:

-

The Sulfonyl Chloride Moiety: The sulfonyl chloride group is the most probable initiation site for thermal decomposition. The S-Cl bond is susceptible to homolytic cleavage at elevated temperatures. The stability of sulfonyl halides generally decreases in the order of fluorides > chlorides > bromides > iodides.[1]

-

The Carbon-Bromine Bond: The C-Br bond on the aromatic ring is weaker than the C-H and C-F bonds and is a likely site for cleavage at higher temperatures, a common decomposition pathway observed in the pyrolysis of brominated aromatic compounds.[1][2]

-

The Trifluoromethyl Group: The trifluoromethyl group is known for its high thermal stability due to the strength of the C-F bonds.[3][4] It is expected to remain intact during the initial stages of decomposition but may participate in secondary reactions at higher temperatures.

Based on these considerations, the thermal decomposition is anticipated to be a multi-stage process, with the initial and rate-determining steps likely involving the sulfonyl chloride group.

Proposed Thermal Decomposition Mechanisms

The thermal decomposition of this compound is likely to proceed through a free-radical mechanism. Two primary pathways are proposed, which may occur concurrently or sequentially depending on the temperature and reaction conditions.

Pathway A: Initial S-Cl and C-S Bond Cleavage

This pathway is initiated by the homolytic cleavage of the weakest bonds associated with the sulfonyl chloride group.

-

Initiation: Homolytic cleavage of the S-Cl bond to form a sulfonyl radical and a chlorine radical.

-

Propagation:

-

The sulfonyl radical can undergo desulfonylation to release sulfur dioxide (SO₂) and form an aryl radical.

-

The highly reactive aryl and chlorine radicals can then abstract hydrogen atoms from other molecules or recombine to form various byproducts.

-

-

Termination: Combination of radicals to form stable molecules.

Caption: Proposed decomposition pathway A involving initial S-Cl bond cleavage.

Pathway B: Concerted or Near-Concerted Extrusion of SO₂

An alternative mechanism involves a more concerted extrusion of sulfur dioxide, which has been observed in the decomposition of other sulfonyl chlorides.

-

Initiation: A concerted or near-concerted cleavage of the C-S and S-Cl bonds to directly form an aryl radical, a chlorine radical, and sulfur dioxide.

-

Propagation and Termination: Similar to Pathway A, the generated radicals will react to form a variety of byproducts.

Caption: Proposed decomposition pathway B involving concerted extrusion of SO₂.

Secondary Decomposition at Higher Temperatures

At temperatures exceeding the initial decomposition of the sulfonyl chloride moiety, cleavage of the C-Br bond is anticipated.

-

C-Br Bond Cleavage: Homolytic cleavage of the C-Br bond in the parent molecule or in the aryl radical intermediates to generate bromine radicals.

-

Formation of HBr: Bromine radicals can abstract hydrogen atoms to form hydrogen bromide (HBr), a corrosive and toxic gas.[2][5]

-

Aryl Radical Reactions: The resulting aryl radicals can undergo a variety of reactions, including cyclization, dimerization, and fragmentation.

Potential Hazardous Byproducts

The thermal decomposition of this compound can potentially generate a range of hazardous substances. A thorough understanding of these potential byproducts is crucial for designing appropriate safety protocols and mitigation strategies.

| Potential Byproduct | Chemical Formula | Primary Hazard | Anticipated Formation Pathway |

| Sulfur Dioxide | SO₂ | Toxic, corrosive, respiratory irritant | Extrusion from the sulfonyl radical |

| Hydrogen Chloride | HCl | Toxic, corrosive, respiratory irritant | Abstraction of hydrogen by chlorine radicals |

| Hydrogen Bromide | HBr | Toxic, corrosive, respiratory irritant | Abstraction of hydrogen by bromine radicals |

| Bromine | Br₂ | Toxic, corrosive, strong oxidizer | Recombination of bromine radicals |

| Chlorinated Aromatic Compounds | C₇H₃BrClF₃ | Persistent organic pollutants, potential carcinogens | Recombination of aryl and chlorine radicals |

| Brominated Aromatic Compounds | C₇H₄Br₂F₃ | Persistent organic pollutants | Disproportionation or recombination reactions |

| Polyhalogenated Biphenyls | C₁₄H₆Br₂F₆ | Highly toxic, persistent organic pollutants | Dimerization of aryl radicals |

Experimental Protocol for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (TGA-MS) and Differential Scanning Calorimetry (DSC) is recommended.

Instrumentation and Consumables

-

Simultaneous Thermal Analyzer (TGA/DSC) or separate TGA and DSC instruments.

-

Mass Spectrometer coupled to the TGA outlet.

-

Inert purge gas (e.g., Nitrogen or Argon, high purity).

-

Oxidative purge gas (e.g., synthetic air).

-

Alumina or platinum crucibles.

-

Microbalance for sample preparation.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 98-08-8: (Trifluoromethyl)benzene | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

A Tale of Two Substituents: An In-depth Technical Guide to the Electronic Effects of Bromo and Trifluoromethyl Groups on Reactivity

Introduction: The Power of Substitution in Molecular Design

In the intricate world of molecular design, particularly within pharmaceutical and materials science, the strategic modification of a core structure is paramount. Substituents—the atoms or groups of atoms that replace hydrogen on a parent scaffold—are not mere decorations. They are powerful tools that precisely modulate a molecule's electronic distribution, sterics, and physicochemical properties. Understanding the nuanced effects of each substituent is critical for designing molecules with desired reactivity, metabolic stability, and biological activity.

This guide delves into the electronic effects of two profoundly influential substituents: the bromo (–Br) and the trifluoromethyl (–CF₃) groups. While both are generally classified as electron-withdrawing, their mechanisms of action and resulting impact on molecular reactivity are distinct. The bromo group, a halogen, presents a classic case of competing inductive and resonance effects. In contrast, the trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily acting through a potent inductive effect.[1] This exploration will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to harness the unique properties of these two critical functional groups.

Part 1: Decoding the Fundamental Electronic Effects

The reactivity of a substituted molecule is governed by the interplay of two primary electronic phenomena: the inductive effect and the resonance effect.

The Inductive Effect (I): Through-Sigma Bond Polarization

The inductive effect is the transmission of charge through a chain of atoms via electrostatic induction, resulting from the electronegativity difference between adjacent atoms.[2][3][4]

-

Trifluoromethyl (–CF₃): A Potent -I Group. The –CF₃ group is a quintessential example of a strong electron-withdrawing group that acts primarily through the inductive effect (-I).[1] The three highly electronegative fluorine atoms (electronegativity of ~3.98 on the Pauling scale) pull electron density away from the central carbon atom. This creates a strong dipole and makes the –CF₃ group a powerful sigma-electron acceptor (σ-acceptor), deactivating nearby reaction centers.[5][6]

-

Bromo (–Br): A Moderate -I Group. Bromine is also more electronegative (~2.96) than carbon (~2.55) and thus exhibits an electron-withdrawing inductive effect (-I).[7] It pulls electron density away from the atom it is attached to through the sigma bond. However, this effect is less pronounced than that of the –CF₃ group.

The Resonance Effect (R/M): Through-Pi System Delocalization

The resonance (or mesomeric) effect involves the delocalization of pi (π) electrons between a substituent and a conjugated system, such as an aromatic ring.[2][3][4][8] This effect can be either electron-donating (+R) or electron-withdrawing (-R).

-

Bromo (–Br): A +R Group with a Twist. The bromine atom possesses lone pairs of electrons in its outer p-orbitals. These lone pairs can be donated into an adjacent π-system, an effect known as π-donation or a +R effect.[2][6] This donation increases electron density at specific positions (the ortho and para positions in an aromatic ring). However, the orbital overlap between bromine's 4p orbitals and carbon's 2p orbitals is relatively inefficient due to differences in size and energy, making the resonance donation weaker than its inductive withdrawal.[9]

-

Trifluoromethyl (–CF₃): Lacking Significant Resonance Donation. The –CF₃ group does not have lone pairs to donate and therefore cannot exert a +R effect. While a form of negative hyperconjugation (a -R effect) has been described, its primary electronic influence on a π-system is overwhelmingly its -I effect.

The tug-of-war between these effects is crucial. For halogens like bromine, the stronger inductive effect deactivates the entire aromatic ring towards electrophiles, while the weaker resonance effect directs incoming electrophiles to the ortho and para positions.[10]

Quantifying the Effects: Hammett Parameters (σ)

The Hammett equation provides a powerful framework for quantifying the electronic influence of substituents on reaction rates and equilibria.[11][12] The Hammett constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The subscript (meta or para) denotes the substituent's position on a benzene ring.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Dominant Effect |

| –Br | 0.39 | 0.23 | -I > +R |

| –CF₃ | 0.43 | 0.54 | Strong -I |

Data sourced from multiple Hammett constant tables.[13][14]

This data quantitatively confirms our qualitative discussion. Both groups are electron-withdrawing in both positions (all σ values are positive). The –CF₃ group is a stronger withdrawer than –Br, especially at the para position where its inductive effect is fully expressed without opposition from a +R effect.

Part 2: Impact on Aromatic System Reactivity

The true test of these electronic effects is their influence on chemical reactions, most classically demonstrated in electrophilic aromatic substitution (EAS).

Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks the electron-rich π-system of a benzene ring. The substituent on the ring dictates both the overall reaction rate (activation/deactivation) and the position of the attack (regioselectivity).

-

Bromo Group: The –Br group is an ortho, para-director but a deactivator .

-

Deactivation: The strong -I effect of bromine withdraws electron density from the entire ring, making it less nucleophilic and thus less reactive towards electrophiles than unsubstituted benzene.[9]

-

Ortho, Para-Direction: During the attack of an electrophile at the ortho or para position, a key resonance structure of the intermediate carbocation (the arenium ion) allows the bromine atom to donate a lone pair, forming a "bromonium" ion structure. This delocalizes the positive charge onto the bromine, providing significant stabilization. This stabilization is not possible when the attack occurs at the meta position. Therefore, the transition states leading to ortho and para products are lower in energy.[10][9]

-

-

Trifluoromethyl Group: The –CF₃ group is a meta-director and a strong deactivator .

-

Deactivation: The powerful -I effect strongly withdraws electron density from the ring, making it highly unreactive towards electrophiles.[15]

-

Meta-Direction: When an electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge of the arenium ion directly adjacent to the electron-deficient carbon of the –CF₃ group. This arrangement is extremely destabilizing. By attacking the meta position, the positive charge is never placed adjacent to the –CF₃ group, resulting in a less destabilized intermediate compared to the ortho/para pathways.[15]

-

Part 3: Implications in Drug Design and Medicinal Chemistry

The choice between a bromo and a trifluoromethyl substituent can have profound consequences for a drug candidate's properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making the –CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5] Replacing a metabolically labile group (like a methyl group) with a –CF₃ group is a common strategy to increase a drug's half-life.

-

Lipophilicity and Bioavailability: Both groups increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance membrane permeability and bioavailability. The –CF₃ group is one of the most lipophilic substituents used in drug design.[16]

-

Binding Affinity and Halogen Bonding: The electron-withdrawing nature of both groups alters the electronic landscape of the parent molecule, which can enhance binding interactions with biological targets through modified hydrogen bonding or electrostatic interactions.[16] The bromo group offers a unique interaction mode known as halogen bonding , where the electropositive region on the tip of the bromine atom (the σ-hole) can form a favorable non-covalent interaction with a Lewis basic site (e.g., a carbonyl oxygen or a nitrogen) on a protein target.

Part 4: Experimental Protocols for Quantifying Electronic Effects

The theoretical principles discussed can be validated and quantified through rigorous experimental work.